
2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl- is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the aziridine family of compounds, which are characterized by their three-membered ring structure containing a nitrogen atom. 2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl- has been of particular interest due to its unique chemical properties, which make it useful for a variety of research applications.
Wirkmechanismus
The mechanism of action of 2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl- is not fully understood, but it is believed to involve the formation of reactive intermediates that can react with cellular nucleophiles, leading to DNA damage and cell death. This mechanism of action is thought to be responsible for the compound's potent antitumor and antiviral activity.
Biochemical and Physiological Effects:
Studies have shown that 2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl- can have a variety of biochemical and physiological effects. These include the induction of DNA damage and cell death, as well as the inhibition of viral replication. The compound has also been shown to have immunomodulatory effects, which could make it useful for the treatment of immune-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl- for lab experiments is its potent activity against tumors and viruses. This makes it a useful tool for researchers studying these areas. However, the compound's reactivity and potential toxicity can also be a limitation, as it requires careful handling and may not be suitable for all experimental systems.
Zukünftige Richtungen
There are several potential future directions for research on 2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl-. One area of interest is the development of new drugs and therapies based on the compound's unique chemical properties. Researchers may also investigate the compound's immunomodulatory effects further, with the aim of developing new treatments for immune-related disorders. Additionally, studies may focus on understanding the compound's mechanism of action in more detail, which could lead to new insights into cellular processes and disease pathways.
Synthesemethoden
The synthesis of 2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl- involves several steps, including the reaction of 1-adamantanamine with tert-butyl chloroformate to form a carbamate intermediate. This intermediate is then treated with sodium azide to form the aziridine ring, which is subsequently hydrolyzed to yield the final product.
Wissenschaftliche Forschungsanwendungen
2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl- has been studied extensively for its potential applications in scientific research. One area of research where this compound has been particularly useful is in the development of new drugs and therapies. Its unique chemical properties make it an attractive target for drug development, as it has been shown to have potent antitumor and antiviral activity.
Eigenschaften
CAS-Nummer |
16664-32-7 |
|---|---|
Produktname |
2-Aziridinone, 3-(1-adamantyl)-1-tert-butyl- |
Molekularformel |
C16H25NO |
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
3-(1-adamantyl)-1-tert-butylaziridin-2-one |
InChI |
InChI=1S/C16H25NO/c1-15(2,3)17-13(14(17)18)16-7-10-4-11(8-16)6-12(5-10)9-16/h10-13H,4-9H2,1-3H3 |
InChI-Schlüssel |
HLNNBVDMNAJDCE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C(C1=O)C23CC4CC(C2)CC(C4)C3 |
Kanonische SMILES |
CC(C)(C)N1C(C1=O)C23CC4CC(C2)CC(C4)C3 |
Synonyme |
1-(1,1-Dimethylethyl)-3-[tricyclo[3.3.1.13,7]decan-1-yl]aziridin-2-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





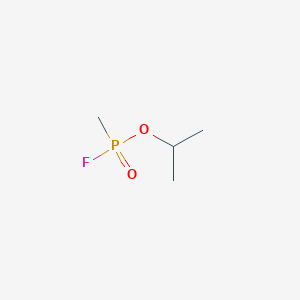

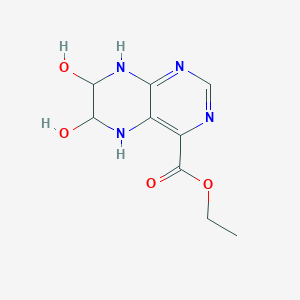

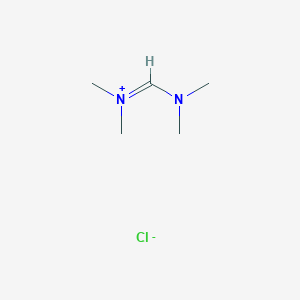
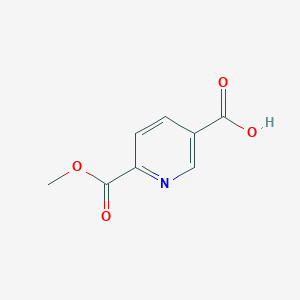
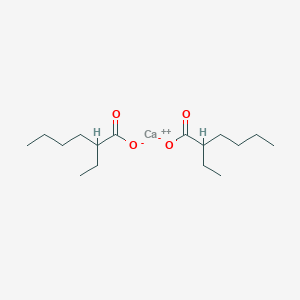


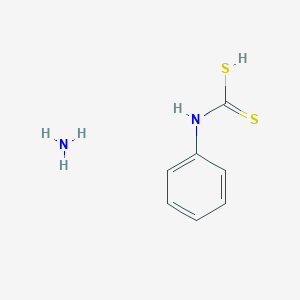
methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, inner salt](/img/structure/B92432.png)
